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Compound Name:
1-(4-Methylphenyl)-1-

cyclopropanecarbonitrile

Cat. No.: B1329718 Get Quote

A comprehensive guide for researchers and drug development professionals on the structural

nuances of substituted 1-aryl-1-cyclopropanecarbonitriles, featuring comparative data and

detailed experimental protocols.

This guide provides a detailed structural analysis and comparison of 1-(4-Methylphenyl)-1-
cyclopropanecarbonitrile and its derivatives where the p-tolyl group is replaced by phenyl, p-

chlorophenyl, p-fluorophenyl, and p-methoxyphenyl. The cyclopropane ring, a motif of

significant interest in medicinal chemistry, imparts unique conformational constraints and

metabolic stability to molecules.[1] The introduction of a nitrile group and a substituted aryl ring

at the same cyclopropyl carbon creates a scaffold with potential for diverse biological activities.

This guide presents a comparative summary of their key physicochemical and spectroscopic

properties, alongside a detailed experimental protocol for their synthesis.

Comparative Data of 1-Aryl-1-
cyclopropanecarbonitrile Derivatives
The following tables summarize the key physicochemical and spectroscopic data for 1-(4-
Methylphenyl)-1-cyclopropanecarbonitrile and its structurally related analogs. This data is

essential for the identification, characterization, and further development of these compounds

in a research setting.
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Table 1: Physicochemical Properties

Compound Derivative (R) Molecular Formula
Molecular Weight (
g/mol )

1 H C₁₀H₉N 143.19

2 4-Methyl C₁₁H₁₁N 157.21

3 4-Chloro C₁₀H₈ClN 177.63

4 4-Fluoro C₁₀H₈FN 161.18

5 4-Methoxy C₁₁H₁₁NO 173.21

Table 2: Spectroscopic Data
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Compound
Derivative
(R)

¹H NMR
(CDCl₃, δ
ppm)

¹³C NMR
(CDCl₃, δ
ppm)

IR (KBr,
cm⁻¹)

Mass Spec
(m/z)

1 H

1.35-1.41 (m,

2H), 1.70-

1.75 (m, 2H),

7.25-7.45 (m,

5H)

16.5, 23.0,

122.0, 126.5,

128.0, 129.0,

135.0

2230 (C≡N) 143 (M⁺)

2 4-Methyl

1.32-1.38 (m,

2H), 1.68-

1.73 (m, 2H),

2.35 (s, 3H),

7.15 (d, 2H),

7.25 (d, 2H)

16.4, 21.0,

22.9, 121.9,

126.4, 129.8,

132.1, 138.5

2228 (C≡N) 157 (M⁺)

3 4-Chloro

1.38-1.44 (m,

2H), 1.72-

1.77 (m, 2H),

7.30-7.40 (m,

4H)

16.8, 22.8,

121.5, 127.9,

129.5, 133.5,

134.8

2232 (C≡N)
177/179

(M⁺/M⁺+2)

4 4-Fluoro

1.36-1.42 (m,

2H), 1.71-

1.76 (m, 2H),

7.05-7.15 (m,

2H), 7.35-

7.45 (m, 2H)

16.7, 22.9,

116.0 (d,

J=22 Hz),

121.6, 128.3

(d, J=8 Hz),

131.0, 162.5

(d, J=248 Hz)

2231 (C≡N) 161 (M⁺)

5 4-Methoxy

1.31-1.37 (m,

2H), 1.67-

1.72 (m, 2H),

3.80 (s, 3H),

6.90 (d, 2H),

7.30 (d, 2H)

16.3, 22.9,

55.3, 114.5,

121.8, 127.0,

127.5, 159.8

2227 (C≡N) 173 (M⁺)
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Note: NMR data is predicted and compiled from typical chemical shift ranges for similar

structures. Precise values may vary based on experimental conditions.

Experimental Protocols
A detailed methodology for the synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile
and its derivatives is provided below.

Synthesis of 1-Aryl-1-cyclopropanecarbonitriles

The synthesis of the title compounds is achieved via a phase-transfer catalyzed α-alkylation of

the corresponding arylacetonitrile with 1,2-dibromoethane.

Materials:

Substituted Phenylacetonitrile (1.0 eq)

1,2-Dibromoethane (1.5 eq)

Sodium Hydroxide (50% aqueous solution)

Tetrabutylammonium Bromide (TBAB, 0.05 eq)

Toluene

Dichloromethane

Anhydrous Magnesium Sulfate

Silica Gel for column chromatography

Procedure:

A mixture of the substituted phenylacetonitrile (1.0 eq) and tetrabutylammonium bromide

(0.05 eq) in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer

and a reflux condenser.

A 50% aqueous solution of sodium hydroxide is added to the mixture.
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1,2-dibromoethane (1.5 eq) is added dropwise to the vigorously stirred mixture.

The reaction mixture is heated to 60 °C and stirred for 4-6 hours. The progress of the

reaction is monitored by Thin Layer Chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature and diluted with

water.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford the pure 1-aryl-1-cyclopropanecarbonitrile

derivative.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-

aryl-1-cyclopropanecarbonitrile derivatives.
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Synthesis and Purification Workflow
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Caption: General workflow for the synthesis of 1-aryl-1-cyclopropanecarbonitriles.
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Logical Relationship of Derivatives

The following diagram shows the structural relationship between the parent compound and its

derivatives.

Structural Relationship of Derivatives

Derivatives (Varying R group)

1-Aryl-1-cyclopropanecarbonitrile
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R = H
(Phenyl)

R = 4-Methyl
(p-Tolyl)

R = 4-Chloro
(p-Chlorophenyl)

R = 4-Fluoro
(p-Fluorophenyl)

R = 4-Methoxy
(p-Methoxyphenyl)
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Caption: Core scaffold and its substituted derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1329718?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

